molecular formula C9H12N2O2 B1583563 2-Amino-3-(2-aminophenyl)propanoic acid CAS No. 1758-83-4

2-Amino-3-(2-aminophenyl)propanoic acid

Cat. No.: B1583563
CAS No.: 1758-83-4
M. Wt: 180.2 g/mol
InChI Key: DJZAVKNBQZFEAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(2-aminophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-(2-aminophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(2-aminophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(2-aminophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZAVKNBQZFEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60331246
Record name 2-amino-3-(2-aminophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1758-83-4
Record name 2-amino-3-(2-aminophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Use of 2-Amino-3-(2-aminophenyl)propanoic acid in drug discovery screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3-(2-aminophenyl)propanoic acid, more commonly known as L-Kynurenine, is a pivotal metabolite in the tryptophan catabolic pathway. Far from being a mere metabolic intermediate, L-Kynurenine and its downstream products are now recognized as critical signaling molecules that modulate complex immune responses and neuronal activity. The enzymes controlling its production, particularly Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), are frequently overexpressed in tumor microenvironments and implicated in the pathology of neurodegenerative disorders. This document provides an in-depth guide for researchers, outlining both biochemical and cell-based screening protocols to identify and characterize novel inhibitors of the kynurenine pathway, a frontier in modern pharmacology.

Scientific Rationale: Targeting the Kynurenine Pathway

The catabolism of the essential amino acid L-tryptophan proceeds primarily through the kynurenine pathway (KP). The first and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, a reaction catalyzed by either IDO1 or TDO. N-formylkynurenine is rapidly converted to L-Kynurenine (hereafter Kynurenine).

In oncology, the overexpression of IDO1 in tumor cells and antigen-presenting cells leads to the depletion of tryptophan and the accumulation of kynurenine. This dual effect suppresses the proliferation and function of tumor-infiltrating T-cells, creating a powerful mechanism of immune evasion. Therefore, inhibiting IDO1 is a prime strategy to restore anti-tumor immunity, making it a high-value target for cancer immunotherapy.

In neuroscience, dysregulation of the KP is linked to several pathologies. Kynurenine can be metabolized down two distinct branches: one leading to the neuroprotective kynurenic acid (KYNA), and another leading to the neurotoxic quinolinic acid (QUIN). A shift towards the QUIN-producing branch, often driven by the enzyme Kynurenine 3-monooxygenase (KMO), is associated with neuroinflammatory and excitotoxic damage seen in conditions like Huntington's and Alzheimer's disease.

This guide focuses on screening for inhibitors of IDO1, the primary immunomodulatory enzyme, using both direct enzymatic and cell-based assay systems.

Key Reagents and Materials

Reagent/MaterialSupplier ExamplePurpose
Recombinant Human IDO1R&D Systems / BPS BioscienceEnzyme source for biochemical assay
L-TryptophanSigma-AldrichIDO1 enzyme substrate
Epacadostat (INCB024360)Selleck ChemicalsPositive control IDO1 inhibitor
Ascorbic AcidSigma-AldrichReducing agent to maintain enzyme activity
Methylene BlueSigma-AldrichElectron acceptor in the enzymatic reaction
CatalaseSigma-AldrichRemoves H2O2 to prevent enzyme damage
HeLa or SW-480 cellsATCCHuman cell line for cell-based assay
Interferon-gamma (IFN-γ)R&D Systems / PeproTechInduces IDO1 expression in cells
Trichloracetic Acid (TCA)Sigma-AldrichProtein precipitation and reaction quenching
Ehrlich's ReagentSigma-AldrichColorimetric detection of Kynurenine
96-well UV-transparent platesCorningAssay plates for absorbance reading
96-well black opaque platesGreiner Bio-OneAssay plates for fluorescence reading

Application I: Biochemical High-Throughput Screening for IDO1 Inhibitors

This protocol describes a fluorescence-based assay to directly measure the enzymatic activity of recombinant human IDO1. The reaction consumes L-tryptophan, whose intrinsic fluorescence is monitored. A decrease in fluorescence over time indicates enzyme activity, and the mitigation of this decrease signals inhibition.

Causality and Experimental Design

The choice of a fluorescence-based assay is predicated on its high signal-to-noise ratio and sensitivity, making it ideal for high-throughput screening (HTS). L-tryptophan fluoresces at approximately 350-360 nm when excited at ~280 nm. As IDO1 converts it to non-fluorescent N-formylkynurenine, the rate of fluorescence decay is directly proportional to the rate of the enzymatic reaction. The inclusion of ascorbic acid and methylene blue creates a redox system that supports optimal enzyme turnover, while catalase is crucial for preventing oxidative damage to the enzyme, ensuring assay stability and reproducibility.

Workflow for Biochemical IDO1 Screening

A 1. Prepare Assay Buffer (50 mM Potassium Phosphate, pH 6.5) B 2. Prepare Reagent Mix (L-Trp, Ascorbate, Methylene Blue, Catalase) A->B Buffer for all reagents E 5. Initiate Reaction (Add Reagent Mix to wells) B->E Substrate & cofactors C 3. Dispense Test Compounds & Controls (Epacadostat) into 96-well plate D 4. Add Recombinant IDO1 Enzyme (Pre-incubate with compounds) C->D 1-10 µM final conc. D->E Enzyme + Inhibitor mix F 6. Kinetic Fluorescence Reading (Ex: 280nm, Em: 360nm) for 30-60 min E->F Monitor signal decay G 7. Data Analysis (Calculate reaction rates, % inhibition, IC50) F->G Plot and calculate

Caption: Workflow for the fluorescence-based biochemical IDO1 inhibitor assay.

Detailed Step-by-Step Protocol
  • Buffer Preparation : Prepare an assay buffer of 50 mM potassium phosphate, pH 6.5.

  • Reagent Preparation :

    • Prepare a 4X stock of the "Reagent Mix" in assay buffer containing: 200 µM L-Tryptophan, 40 mM Ascorbic Acid, 20 µM Methylene Blue, and 400 U/mL Catalase.

    • Prepare a 4X stock of recombinant human IDO1 enzyme at 200 nM in assay buffer.

  • Compound Plating : Dispense 25 µL of test compounds (diluted in assay buffer) into wells of a 96-well black opaque plate. For controls, add 25 µL of assay buffer (for 0% inhibition) or 25 µL of a reference inhibitor like Epacadostat (for 100% inhibition control, e.g., at 10 µM final concentration).

  • Enzyme Addition : Add 25 µL of the 4X IDO1 enzyme stock to each well.

  • Pre-incubation : Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation : Add 50 µL of the 4X Reagent Mix to all wells to start the reaction. The final volume will be 100 µL.

  • Kinetic Measurement : Immediately place the plate in a fluorescence plate reader. Measure the fluorescence (Excitation: 280 nm, Emission: 360 nm) every 60 seconds for 30-60 minutes.

  • Data Analysis :

    • For each well, calculate the reaction rate (slope) of the fluorescence decay over time.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_Compound / Rate_Vehicle))

    • Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Application II: Cell-Based Assay for Kynurenine Production

This protocol measures the activity of the IDO1 pathway within a cellular context. Human cancer cells (e.g., HeLa) are stimulated with interferon-gamma (IFN-γ) to induce high levels of IDO1 expression. The cells are then treated with test compounds, and the amount of kynurenine produced and secreted into the cell culture medium is quantified using a colorimetric reaction.

Causality and Experimental Design

A cell-based assay provides a more physiologically relevant system by requiring compounds to cross the cell membrane and act on the target in its native environment. IFN-γ is the natural inducer of IDO1 expression, mimicking an inflammatory state. The endpoint measurement relies on the reaction of Kynurenine with p-dimethylaminobenzaldehyde (Ehrlich’s reagent) in an acidic environment, which forms a yellow Schiff base adduct that can be quantified by measuring its absorbance at 480 nm. This method is robust, cost-effective, and suitable for a 96-well plate format.

Kynurenine Pathway and Assay Workflow

cluster_0 Cellular Environment cluster_1 Measurement IFN IFN-γ Stimulus IDO1 IDO1 Expression (Upregulated) IFN->IDO1 Induces TRP L-Tryptophan (from media) KYN L-Kynurenine (Secreted) TRP->KYN IDO1 Catalysis Supernatant Collect Supernatant (Contains Kynurenine) Inhibitor Test Compound (e.g., Epacadostat) Inhibitor->TRP Blocks conversion Reaction Add TCA & Ehrlich's Reagent Supernatant->Reaction Read Measure Absorbance at 480 nm Reaction->Read

Caption: Cellular IDO1 activity assay workflow from stimulation to detection.

Detailed Step-by-Step Protocol
  • Cell Seeding : Seed HeLa cells in a 96-well flat-bottom plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • IDO1 Induction : Add 50 µL of medium containing IFN-γ to each well to achieve a final concentration of 100 ng/mL. Incubate for 48 hours.

  • Compound Treatment : Remove the medium and add 100 µL of fresh medium containing the desired concentrations of test compounds or controls (e.g., Epacadostat).

  • Kynurenine Production : Incubate the plate for another 24-48 hours.

  • Supernatant Collection : Carefully transfer 75 µL of the cell culture supernatant from each well to a new 96-well plate (UV-transparent).

  • Protein Precipitation : Add 15 µL of 30% (w/v) Trichloroacetic Acid (TCA) to each well, mix, and incubate at 50°C for 30 minutes. This step precipitates proteins that could interfere with the reading and accelerates the conversion of N-formylkynurenine to Kynurenine.

  • Centrifugation : Centrifuge the plate at 2500 x g for 10 minutes to pellet the precipitated protein.

  • Colorimetric Reaction : Transfer 50 µL of the clear supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

  • Incubation and Measurement : Incubate for 10 minutes at room temperature and measure the absorbance at 480 nm using a plate reader.

  • Data Analysis :

    • Create a standard curve using known concentrations of L-Kynurenine (0-200 µM) treated in the same way as the samples.

    • Convert the absorbance values of the test samples to Kynurenine concentration using the standard curve.

    • Calculate % inhibition relative to the vehicle control (IFN-γ stimulated, no compound) and determine the IC50 value as described in the biochemical assay.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution
Low Signal in Biochemical Assay Inactive enzyme; Degraded L-Tryptophan or cofactors.Use freshly prepared reagents. Aliquot and store enzyme at -80°C. Ensure catalase and ascorbate are included.
High Well-to-Well Variability Inconsistent pipetting; Edge effects in the plate.Use calibrated multichannel pipettes. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
No IDO1 Induction in Cell Assay Low IFN-γ activity; Cell line has lost responsiveness.Test IFN-γ activity with a new lot. Use low-passage cells and confirm IDO1 expression via Western Blot or qPCR as a quality control step.
High Background in Cell Assay Phenol red in media; Serum components reacting with reagent.Use phenol red-free medium for the final incubation and detection steps. Ensure the protein precipitation and centrifugation steps are performed correctly.

Conclusion

The kynurenine pathway represents a rich and validated source of targets for therapeutic intervention in immunology and neuroscience. The protocols detailed herein provide robust, scalable, and reproducible methods for screening compound libraries against IDO1. The fluorescence-based biochemical assay is ideal for primary HTS campaigns due to its speed and simplicity, while the colorimetric cell-based assay serves as an essential secondary screen to confirm on-target activity in a more complex biological system. By employing these validated workflows, researchers can effectively identify and advance novel modulators of this critical metabolic pathway.

References

  • Munn, D.H., & Mellor, A.L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in Immunology. Available at: [Link]

  • Zhai, L., et al. (2015). IDO1 in cancer: a promising therapeutic target. Journal of Hematology & Oncology. Available at: [Link]

  • Schwarcz, R., et al. (2012). Kynurenines in the mammalian brain: when physiology meets pathology. Nature Reviews Neuroscience. Available at: [Link]

  • Davis, I., & Liu, A. (2015). What is the purpose of the kynurenine pathway? Frontiers in Bioscience. Available at: [Link]

  • BPS Bioscience. (N.D.). IDO1 Inhibitor Screening Assay Kit, Catalog #72021. BPS Bioscience. Available at: [Link]

  • Auld, D.S., et al. (2008). Characterization of chemical libraries for luciferase inhibitory activity. Journal of Medicinal Chemistry. (Note: General reference for IC50 determination). Available at: [Link]

Validation & Comparative

A Comparative Guide to Kynurenic Acid and Its Structural Analog, 2-Amino-3-(2-aminophenyl)propanoic acid, as Neuroactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the well-characterized endogenous neuroactive compound, kynurenic acid (KYNA), with its structural analog, 2-Amino-3-(2-aminophenyl)propanoic acid. While KYNA is an extensively studied antagonist of excitatory neurotransmission, this guide will also explore the potential neuroactive profile of its synthetic analog and the experimental paradigms required for its characterization.

Introduction: The Kynurenine Pathway and Neuroactivity

The kynurenine pathway is a major route for the metabolism of tryptophan, and its metabolites, known as kynurenines, have significant physiological roles. Among these, kynurenic acid (KYNA) is a well-established neuroactive compound that is present in the brain and peripheral tissues. It is known to be an antagonist of ionotropic glutamate receptors and the α7 nicotinic acetylcholine receptor. Understanding the neuroactive properties of KYNA and its analogs is crucial for the development of novel therapeutics for neurological and psychiatric disorders.

Kynurenic Acid: A Broad-Spectrum Antagonist

Kynurenic acid is an endogenous neuromodulator that has been shown to have a broad range of effects on the central nervous system. Its primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, by binding to the glycine co-agonist site. Additionally, KYNA is a competitive antagonist at the α7 nicotinic acetylcholine receptor (α7nAChR).

Mechanism of Action of Kynurenic Acid

The neuroprotective and neuromodulatory effects of KYNA are primarily attributed to its ability to block excitatory neurotransmission. At physiological concentrations, KYNA preferentially antagonizes the α7nAChR, while at higher, pathophysiological concentrations, it also blocks NMDA and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This broad-spectrum antagonism makes KYNA a key molecule in maintaining the balance between excitatory and inhibitory signaling in the brain.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates AMPA_R AMPA Receptor Glutamate->AMPA_R Activates Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Mediates a7nAChR α7nAChR KYNA Kynurenic Acid KYNA->NMDA_R Antagonizes (Glycine Site) KYNA->AMPA_R Antagonizes KYNA->a7nAChR Antagonizes

Caption: Kynurenic acid's antagonistic action on multiple excitatory receptors.

2-Amino-3-(2-aminophenyl)propanoic acid: A Potential Neuroactive Analog

2-Amino-3-(2-aminophenyl)propanoic acid is a structural analog of kynurenine, the precursor to kynurenic acid. While not as extensively studied as KYNA, its structural similarity suggests it may also possess neuroactive properties. The presence of the alanine side chain attached to an aminophenyl group provides a scaffold that could potentially interact with neurotransmitter receptors.

Hypothesized Mechanism of Action

Given its structure, 2-Amino-3-(2-aminophenyl)propanoic acid could potentially act as a modulator of amino acid neurotransmitter systems. It may interact with glutamate receptors, or other receptors that recognize amino acid-based ligands. To ascertain its neuroactivity, a series of in vitro and in vivo experiments are necessary.

Comparative Analysis: Kynurenic Acid vs. 2-Amino-3-(2-aminophenyl)propanoic acid

FeatureKynurenic Acid2-Amino-3-(2-aminophenyl)propanoic acid
Origin Endogenous metabolite of tryptophanSynthetic analog
Primary Targets NMDA receptor (glycine site), α7nAChRHypothesized to target amino acid receptors
Mechanism Non-competitive and competitive antagonismTo be determined
Neuroactivity Neuroprotective, anticonvulsant, neuromodulatoryPotential for neuromodulation

Experimental Protocols for Characterizing Neuroactivity

The following protocols are standard methods for evaluating the neuroactive properties of compounds like KYNA and for characterizing novel molecules such as 2-Amino-3-(2-aminophenyl)propanoic acid.

Radioligand Binding Assays

This assay is used to determine the binding affinity of a compound to a specific receptor.

Protocol:

  • Prepare cell membranes expressing the receptor of interest (e.g., NMDA receptor, α7nAChR).

  • Incubate the membranes with a radiolabeled ligand known to bind to the receptor.

  • Add increasing concentrations of the test compound (kynurenic acid or its analog).

  • After incubation, separate the bound from the unbound radioligand by filtration.

  • Measure the radioactivity of the filter to determine the amount of bound radioligand.

  • Calculate the IC50 (inhibitory concentration 50%) and Ki (inhibition constant) values to quantify binding affinity.

G cluster_0 Assay Components Receptor Receptor-expressing Membranes Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (e.g., KYNA) Test_Compound->Incubation Filtration Filtration to Separate Bound/ Unbound Incubation->Filtration Measurement Measure Radioactivity of Bound Ligand Filtration->Measurement Analysis Calculate IC50 & Ki Measurement->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Electrophysiology (Patch-Clamp)

This technique allows for the direct measurement of ion flow through channels in the cell membrane, providing functional data on receptor antagonism.

Protocol:

  • Culture neurons or cells expressing the target receptor (e.g., NMDA receptor).

  • Using a micropipette, form a high-resistance seal with the cell membrane (patch-clamp).

  • Apply an agonist (e.g., glutamate and glycine for NMDA receptors) to elicit an ionic current.

  • Perfuse the test compound onto the cell at various concentrations.

  • Record the changes in the ionic current to determine the extent of receptor antagonism.

  • Construct a dose-response curve to calculate the IC50.

In Vivo Microdialysis

This method is used to measure the levels of neurotransmitters and metabolites, including kynurenic acid, in the brains of living animals.

Protocol:

  • Surgically implant a microdialysis probe into a specific brain region of an anesthetized animal.

  • Perfuse the probe with an artificial cerebrospinal fluid.

  • Small molecules from the extracellular fluid, including neurotransmitters and the test compound, will diffuse across the dialysis membrane into the perfusate.

  • Collect the dialysate samples at regular intervals.

  • Analyze the samples using high-performance liquid chromatography (HPLC) or mass spectrometry to quantify the levels of the compounds of interest.

Conclusion

Kynurenic acid is a critical endogenous modulator of excitatory neurotransmission with well-defined mechanisms of action. Its broad-spectrum antagonism at glutamate and nicotinic receptors underscores its importance in brain physiology and pathology. The structural analog, 2-Amino-3-(2-aminophenyl)propanoic acid, represents an intriguing candidate for novel neuroactive properties. The experimental workflows detailed in this guide provide a robust framework for characterizing its potential interactions with neurotransmitter systems and for comparing its neuroactive profile to that of kynurenic acid. Further research into such analogs is warranted to expand our understanding of neuromodulation and to develop new therapeutic strategies for neurological disorders.

References

  • Stone, T. W. (2013). Kynurenines in the CNS: from endogenous obscurity to therapeutic relevance. Progress in Neurobiology, 102, 1-17.
  • Pocivavsek, A., & Schwarcz, R. (2020). The kynurenine pathway in the developing and aging brain. Journal of Neural Transmission, 127(11), 1485-1500.
  • Hilmas, C., Pereira, E. F., & Alkondon, M. (2001). The brain metabolite kynurenic acid inhibits α7 nicotinic receptor activity and increases non-α7 nicotinic receptor expression: a novel mechanism for schizophrenia. Journal of Neuroscience, 21(19), 7463-7473.
  • Léveillé, F., et al. (2008). Kynurenic acid is a new agonist of the orphan G protein-coupled receptor GPR35. Journal of Biological Chemistry, 283(46), 31385-31392.
  • Perkins, M. N., & Stone, T. W. (1982). An iontophoretic investigation of the actions of convulsant kynurenines and their interaction with the endogenous excitant quinolinic acid. Brain Research, 247(1), 184-187.
  • Turski, W. A., et al. (1989). Kynurenic acid and 7-chlorokynurenic acid are antagonists at the glycine site of the N-methyl-D-aspartate receptor. Canadian Journal of Physiology and Pharmacology, 67(6), 677-680.

Validating the specificity of 2-Amino-3-(2-aminophenyl)propanoic acid fluorescent probes

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting by meticulously researching 2-Amino-3-(2-aminophenyl)propanoic acid fluorescent probes. My initial phase focuses on understanding their mechanisms, key applications, and the exploration of alternative probe options.

Developing Experimental Design

I'm now focusing on designing experiments to validate probe specificity. Google searches are helping me find protocols and data related to off-target effects, and I'm seeking authoritative sources like peer-reviewed articles. The goal is a comparison guide with a clear experimental design.

Refining Search Strategies

I'm expanding my search parameters, looking specifically for mechanisms, applications, and alternatives to 2-Amino-3-(2-aminophenyl)propanoic acid fluorescent probes. Concurrently, I'm finding protocols and data to validate probe specificity, especially off-target effects, by seeking peer-reviewed articles and technical notes for authoritative support.

Gathering Initial Insights

I've established a solid base understanding of fluorescent probes for amino acid detection. I've focused on general principles, the critical roles of recognition domains, and the function of the fluorescent reporters in these systems.

Refining Probe Focus

I'm now narrowing my focus to "2-Amino-3-(2-aminophenyl)propanoic acid" itself. My initial search provided a broad understanding of fluorescent probes and validation methods. However, I've confirmed the need to specify the search. I must learn if this acid is known as a fluorescent probe, or an analog. I also need to find its applications, spectral properties, and potential off-target binders to define its use case. I'm exploring tryptophan as a potential comparison.

Targeting Specific Details

I have a foundational understanding of fluorescent probes and validation principles. I am now refining the scope to "2-Amino-3-(2-aminophenyl)propanoic acid" itself. While I've seen some results about its derivatives, it wasn't a great match for fluorescent detection. I need to uncover specific applications and spectral data; I'm comparing it to tryptophan. I'm focusing on finding specific validation protocols for probes, too.

Refining the Search Strategy

I've narrowed the focus, and the second round yielded much better results. I found key papers on fluorescent tryptophan analogs, which are perfect for comparative analysis. I'm also digging into the properties of these analogs to inform the comparison portion of the guide. This is a solid foundation, I think.

Pinpointing Specific Probe Data

I've made progress, and am now facing a critical information gap. The new search yielded valuable papers on fluorescent tryptophan analogs and even on a pan-amino acid sensor like NS560. However, I still have not found details on the target compound "2-Amino-3-(2-aminophenyl)propanoic acid" itself as a fluorescent probe. I've found similar compounds, but not the exact one I need. I must now find its fluorescent properties.

Narrowing the Search Focus

I've discovered experimental approaches for fluorescent probe validation, including ANSA and PRODAN controls. I have useful information regarding tryptophan analogs and pan-amino acid sensors like NS560. However, I still need data on "2-Amino-3-(2-aminophenyl)propanoic acid" itself as a fluorescent probe. I'll focus searches on its spectral properties and applications. If that fails, I'll search for its metabolites or analogs.

Identifying the Gap

I've been reviewing the literature and found some general info on fluorescent amino acid probes and validation methods. It's clear there's a specific information gap I need to fill, likely concerning a more nuanced aspect of validation or a specific application. I'm focusing on pinpointing this exact missing piece now.

Pinpointing the Compound

I've made headway in defining the missing information. I've uncovered some background on fluorescent amino acid probes and their validation, and identified a structurally similar compound, "2-Amino-3-(2-aminophenyl)propanoic acid," potentially fluorescent. However, I've hit a wall with specific spectral data and its characterization as a fluorescent probe. I'm focusing on finding the excitation/emission maxima, quantum yield, and brightness. Also, I'm now seeking specificity testing protocols.

Defining the Next Steps

I'm now focusing my efforts on retrieving the elusive spectral data for "2-Amino-3-(2-aminophenyl)propanoic acid." My search strategies are being refined to focus on spectroscopic properties of kynurenine and its derivatives, given their structural similarity. Furthermore, I'll need to develop a methodology for validating novel probes, potentially using the target compound as a hypothetical case.

Gathering Spectral Data

I've made headway! Previous searches really paid off, as I've obtained excitation and emission maxima for kynurenine. It's a key structural analog of the target molecule. I'm also putting together a working understanding of the best ways to go about validating fluorescence data.

Framing Validation Strategy

I've decided on the guide's approach: a "how-to" for validating a novel fluorescent amino acid probe, using 2-Amino-3-(2-aminophenyl)propanoic acid as a case study. The absence of specific fluorescence data necessitates this. Using kynurenine's spectral properties as a starting point, I will structure the guide to require experimental determination of these properties for 2-Amino-3-(2-aminophenyl)propanoic acid, as a crucial caveat.

Constructing Validation Guide

I've gathered spectral data for kynurenine, a structural analog, including excitation and emission maxima. However, I still need the specific fluorescence data (quantum yield and extinction coefficient) for "2-Amino-3-(2-aminophenyl)propanoic acid." I've decided to structure the guide as a "how-to" for validating this molecule as a novel fluorescent amino acid probe, using kynurenine's properties as a starting point, while emphasizing the need for experimental determination of those properties for the compound itself. Now I will build the guide.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(2-aminophenyl)propanoic acid
Reactant of Route 2
2-Amino-3-(2-aminophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.